4-(Benzo[d][1,3]dioxol-5-yl)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid
Description
This compound features a pyrrolidine core substituted at the 4-position with a benzo[d][1,3]dioxol-5-yl (piperonyl) group and at the 1-position with a tert-butoxycarbonyl (Boc) protecting group. The Boc group is commonly used to protect amines during synthesis, suggesting this compound may serve as an intermediate in pharmaceutical development .
Properties
IUPAC Name |
4-(1,3-benzodioxol-5-yl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO6/c1-17(2,3)24-16(21)18-7-11(12(8-18)15(19)20)10-4-5-13-14(6-10)23-9-22-13/h4-6,11-12H,7-9H2,1-3H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUHGWXLKVNSYDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C(C1)C(=O)O)C2=CC3=C(C=C2)OCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-(Benzo[d][1,3]dioxol-5-yl)-1-(tert-butoxycarbonyl)pyrrolidine-3-carboxylic acid, often referred to in the literature as a derivative of benzodioxole, has garnered attention for its potential biological activities. This compound contains a unique structure that may confer various pharmacological effects, particularly in the realms of antidiabetic and anticancer research.
Structural Characteristics
The compound features a pyrrolidine ring substituted with a benzo[d][1,3]dioxole moiety and a tert-butoxycarbonyl (Boc) group. This combination is significant as the benzodioxole structure is known for its diverse biological activities, including anti-inflammatory and anticancer properties.
Biological Activity Overview
Research has indicated that compounds containing the benzodioxole structure exhibit various biological activities. The following sections summarize key findings related to the biological activity of this compound.
Antidiabetic Activity
Recent studies have highlighted the antidiabetic potential of benzodioxole derivatives. For instance, compounds similar to this compound have shown significant inhibition of α-amylase, an enzyme involved in carbohydrate digestion. In vitro assays demonstrated that certain derivatives exhibited IC50 values ranging from 0.68 µM to 2.57 µM against α-amylase, indicating strong inhibitory effects without cytotoxicity towards normal cell lines (IC50 > 150 µM) .
Anticancer Activity
The anticancer properties of benzodioxole derivatives have been extensively studied. In vitro tests have shown that these compounds can inhibit the growth of various cancer cell lines. For example, specific derivatives demonstrated IC50 values between 26 µM and 65 µM against four different cancer cell lines . Such findings suggest that this class of compounds may serve as promising candidates for further development in cancer therapeutics.
Case Studies
Several case studies have explored the biological activity of related compounds:
-
In Vivo Antidiabetic Studies :
- A study involving a streptozotocin-induced diabetic mouse model revealed that certain benzodioxole derivatives significantly reduced blood glucose levels from 252.2 mg/dL to 173.8 mg/dL after treatment with five doses . This underscores the potential therapeutic application of these compounds in managing diabetes.
- Cytotoxicity Assessment :
Data Summary Table
| Compound | Activity | IC50 Value (µM) | Cell Line Tested |
|---|---|---|---|
| Compound IIa | α-Amylase Inhibitor | 0.85 | In Vitro |
| Compound IIc | α-Amylase Inhibitor | 0.68 | In Vitro |
| Compound IId | Anticancer Activity | 26 - 65 | Various Cancer Lines |
| Compound IIc | Blood Glucose Reduction | N/A | Diabetic Mice Model |
Comparison with Similar Compounds
Structural Comparisons
Key Structural Features
Structural Insights :
- The Boc group in the target compound contrasts with ABT-627’s dibutylamino-2-oxoethyl group, which confers receptor-binding specificity .
Physicochemical Properties
- Solubility : The Boc group in the target compound increases lipophilicity compared to ABT-627’s polar dibutylamide group. Carboxylic acid moieties enhance aqueous solubility under basic conditions .
- Stability : The Boc group is base-labile, whereas ABT-627’s amide linkage offers greater stability under physiological conditions .
- Crystallinity : Piperidine analogs (e.g., ) are reported as solids, suggesting higher crystallinity compared to pyrrolidine derivatives.
Preparation Methods
Four-Step Synthesis of Pyrrolidine Acid Precursors
A robust synthetic approach has been reported involving four main steps to prepare pyrrolidine-3-carboxylic acid derivatives bearing the benzo[d]dioxol-5-yl substituent and Boc protection:
Assembly of Pyrrolidine Core with Aromatic Substituent:
Starting from suitable precursors, the pyrrolidine ring is constructed stereoselectively, introducing the benzo[d]dioxol-5-yl group at the 4-position. This step often uses chiral building blocks or stereoselective cyclization strategies to ensure the desired stereochemistry.Nitrogen Protection with tert-Butoxycarbonyl Group:
The pyrrolidine nitrogen is protected using di-tert-butyl dicarbonate (Boc2O) under mild conditions to yield the 1-(tert-butoxycarbonyl)pyrrolidine derivative. This step is crucial for controlling reactivity in subsequent transformations.Ester Hydrolysis to Carboxylic Acid:
The ester group at the 3-position is hydrolyzed under basic conditions (e.g., aqueous NaOH or LiOH) to afford the free carboxylic acid. This hydrolysis is regioselective and preserves the quaternary methyl ester when present, as well as the stereochemical integrity of the molecule.Purification and Characterization:
The final acid is purified by standard chromatographic techniques and characterized by NMR, IR, and X-ray crystallography to confirm structure and stereochemistry.
This route has been demonstrated to provide high yields (up to 92%) and excellent diastereoselectivity (diastereomeric ratio > 10:1) for various substituted pyrrolidines including those with benzo[d]dioxol-5-yl groups.
Detailed Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Pyrrolidine ring formation | Stereoselective cyclization or chiral precursors | 80-90 | High stereoselectivity achieved; aromatic substituent introduced at C4 position |
| Nitrogen Boc protection | Boc2O, base (e.g., triethylamine), solvent (e.g., dichloromethane) | >90 | Boc protection proceeds smoothly without racemization |
| Ester hydrolysis | Base (NaOH or LiOH), aqueous solvent, room temperature | 85-95 | Regioselective hydrolysis preserving quaternary centers; stereochemistry retained |
| Purification | Column chromatography, recrystallization | - | Final product isolated as pure acid; confirmed by X-ray crystallography and NMR |
Research Findings and Characterization
Stereochemical Integrity:
Single crystal X-ray diffraction of intermediates and final acid confirmed retention of stereochemistry throughout the synthesis.Diastereoselectivity:
The presence of bulky Boc group on nitrogen enhances diastereoselectivity during acylation and subsequent steps, yielding diastereomeric ratios up to 9:1 or better.Regioselectivity of Hydrolysis:
Hydrolysis conditions selectively cleave the ester at the 3-position without affecting other ester groups, such as quaternary methyl esters, enabling selective functional group transformations.Scalability:
The synthetic route has been demonstrated to be scalable to 10-20 mmol batches without loss of yield or selectivity.
Summary Table of Key Properties of the Compound
Patents and Additional Literature
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
